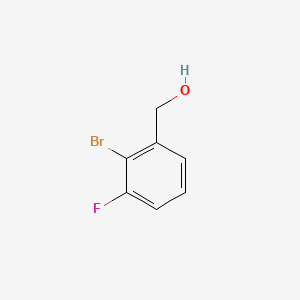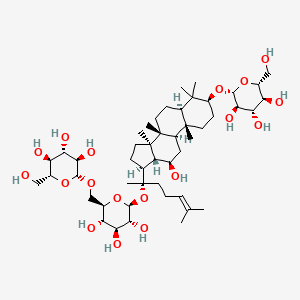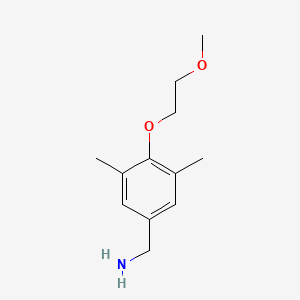
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the use of ciprofloxacin derivative and the appropriate aromatic aldehyde . These are dissolved in a minimum amount of ethanol . The resulting compound has been investigated for its antibacterial activity against S. aureus, P. aeruginosa, E. coli, and C. albicans strains .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-dihydroquinoline-3-carboxylic acid hydrochloride group . The InChI Code for this compound is 1S/C19H22FN3O3.ClH/c1-2-21-5-7-22 (8-6-21)17-10-16-13 (9-15 (17)20)18 (24)14 (19 (25)26)11-23 (16)12-3-4-12;/h9-12H,2-8H2,1H3, (H,25,26);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 395.86 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Fluoroquinolone Research and Applications
Antibacterial Agents
Fluoroquinolones, including derivatives similar to the specified compound, have been extensively researched for their potent antibacterial properties. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair, leading to the eradication of bacterial pathogens. This mechanism underscores the therapeutic potential of fluoroquinolones against both Gram-positive and Gram-negative bacteria (da Silva et al., 2003).
Synthetic Methodologies
The synthesis of fluoroquinolones, including the chemical family to which the mentioned compound belongs, involves various innovative methodologies. These synthetic routes are tailored to enhance the efficacy, reduce side effects, and improve the spectrum of activity of fluoroquinolones against resistant bacterial strains. The research into these methodologies is vital for developing new antibacterial agents capable of addressing the challenge of antibiotic resistance (da Silva et al., 2003).
Safety and Hazards
This compound is classified as a dangerous substance. It has the hazard statements H302-H361-H372-H410, which indicate that it is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
The compound, also known as Enrofloxacin, is a second-generation quinolone drug developed for veterinary applications . It exhibits antibacterial activity against a broad spectrum of gram-negative and gram-positive bacteria .
Mode of Action
Enrofloxacin is an antibiotic that belongs to the fluoroquinolone group . It works by inhibiting the bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair. This inhibition prevents the bacterial cell from dividing and growing, thereby stopping the spread of the infection .
Biochemical Pathways
The compound interferes with the bacterial DNA gyrase, disrupting the supercoiling process of DNA replication. This disruption prevents the bacteria from synthesizing essential proteins and DNA, which are necessary for their growth and reproduction .
Pharmacokinetics
It is known that the compound is well absorbed after oral administration and is widely distributed in the body .
Result of Action
The action of this compound results in the death of the bacterial cells, thereby stopping the spread of the infection. It is effective against a broad spectrum of gram-negative and gram-positive bacteria .
Análisis Bioquímico
Biochemical Properties
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound forms a complex with these enzymes, preventing the supercoiling of DNA, which is essential for bacterial cell division and survival . This interaction disrupts the normal function of the enzymes, leading to bacterial cell death.
Cellular Effects
The primary cellular effect of this compound is the inhibition of bacterial cell division. This compound affects various types of bacterial cells, including both Gram-positive and Gram-negative bacteria. It interferes with cell signaling pathways, leading to the disruption of gene expression and cellular metabolism . The inhibition of DNA gyrase and topoisomerase IV results in the accumulation of DNA breaks, ultimately leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the DNA-enzyme complex. This binding stabilizes the complex, preventing the re-ligation of DNA strands and causing the accumulation of double-strand breaks . The compound also induces the formation of reactive oxygen species (ROS), which further damages cellular components and contributes to bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antibacterial activity can decrease over prolonged exposure to light and heat . Long-term studies have shown that the compound can induce resistance in bacterial populations, necessitating careful monitoring and appropriate usage to prevent the development of resistant strains.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively treats bacterial infections without significant adverse effects . At higher doses, it can cause toxicity, including gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver. The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with liver enzymes, such as cytochrome P450, plays a crucial role in its metabolism and clearance from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes. It tends to accumulate in tissues with high bacterial loads, such as the liver, kidneys, and lungs.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus of bacterial cells . The compound’s ability to target DNA gyrase and topoisomerase IV necessitates its presence in these compartments. Additionally, post-translational modifications and targeting signals may influence its localization and activity within the cell.
Propiedades
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-4-6-21(7-5-20)15-9-14-11(8-13(15)18)16(22)12(17(23)24)10-19(14)2/h8-10H,3-7H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPIKEODVRESFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901124240 | |
| Record name | 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-74-2 | |
| Record name | 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)


![[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1438564.png)

![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)

![N-[(4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1438569.png)
![[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B1438571.png)
![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)


![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol](/img/structure/B1438575.png)
